molecular formula C8H8F3NO2S B13320838 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

Cat. No.: B13320838
M. Wt: 239.22 g/mol
InChI Key: STWSWCWVZPDQEB-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a methyl group and a 1,3-thiazole ring bearing a trifluoromethyl (-CF₃) moiety at the 2-position.

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

2-methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

InChI

InChI=1S/C8H8F3NO2S/c1-7(2,6(13)14)4-3-12-5(15-4)8(9,10)11/h3H,1-2H3,(H,13,14)

InChI Key

STWSWCWVZPDQEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(S1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is an organic compound featuring a thiazole ring substituted with a trifluoromethyl group. It has various applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry This compound serves as a building block in synthesizing more complex molecules.
  • Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine The compound is explored for its anti-inflammatory and anticancer properties.
  • Industry It is utilized in developing agrochemicals and materials with specific properties.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Using strong oxidizing agents, it can be oxidized to form corresponding sulfoxides or sulfones. Common reagents for this process include potassium permanganate or hydrogen peroxide in acidic or basic media.
  • Reduction Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives, using reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Halogenating agents, nucleophiles such as amines, or thiols can be used for these reactions.

Mechanism of Action

The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives:

  • Case Study A A compound similar to this compound was tested for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated a dose-dependent inhibition with significant effects observed at concentrations above 5 µM.
  • Case Study B In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Pathways Thiazoles are known to inhibit enzymes involved in inflammatory processes.
  • Cell Signaling Modulation The trifluoromethyl group may enhance interaction with cellular receptors or proteins involved in signaling pathways related to inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several propanoic acid derivatives, as outlined below:

Compound Name Key Substituents Molecular Formula Application/Notes Reference
2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid Methyl, 2-CF₃-thiazol-5-yl C₈H₈F₃NO₂S Potential pharmaceutical/agrochemical use (inferred from structural analogs).
2-{4-[({4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy}propanoic acid Phenoxy, amide-linked 4-methyl-CF₃-phenyl-thiazole C₂₃H₂₀F₃N₂O₄S PPARpan agonist; demonstrates enhanced receptor binding via trifluoromethyl and thiazole groups.
Fluazifop Pyridinyloxy-phenoxy, trifluoromethyl C₁₅H₁₁F₃NO₄ Herbicide; CF₃ enhances stability and target specificity.
3-{1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-thiazol-5-yl]-N-propylformamido}propanoic acid Fluorenylmethoxy, propylamide C₂₆H₂₇N₃O₅S Synthetic intermediate; bulky groups may reduce solubility vs. target compound.

Functional and Pharmacological Differences

  • Bioactivity : The PPARpan agonist () shares the trifluoromethyl-thiazole motif but incorporates a piperazine-methoxyphenyl system, which likely enhances its nuclear receptor affinity compared to the simpler target compound .
  • Agrochemical Relevance: Fluazifop () utilizes a pyridinyloxy-phenoxy-propanoic acid scaffold instead of thiazole, yet the trifluoromethyl group similarly improves environmental stability and target inhibition .
  • Synthetic Utility : The compound in features a fluorenylmethoxy-protected amine, highlighting how bulkier substituents can complicate synthesis and alter physicochemical properties relative to the target molecule .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases lipophilicity (logP) in all analogs, promoting membrane permeability.
  • Metabolic Stability : The CF₃ group in fluazifop and the target compound resists oxidative degradation, a critical feature for agrochemicals and drugs .

Biological Activity

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group and thiazole ring are known to enhance the pharmacological properties of organic compounds. This article aims to explore the biological activity of this compound through a detailed review of available literature, including data tables and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₈H₈F₃N₁O₂S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of compounds containing thiazole rings and trifluoromethyl groups have been extensively studied. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with a trifluoromethyl group showed enhanced antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget
This compoundModerateE. coli
Thiazole derivative XStrongS. aureus

Anti-inflammatory Effects

Thiazole derivatives have been reported to inhibit inflammatory pathways. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has gained attention in recent years. A recent study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines, revealing that some derivatives exhibited IC50 values in the micromolar range against human colorectal cancer cells .

Cell LineIC50 (µM)Compound
SW6201.46Thiazole derivative Y
HCT1160.87This compound

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives:

  • Case Study A : A compound similar to this compound was tested for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated a dose-dependent inhibition with significant effects observed at concentrations above 5 µM.
  • Case Study B : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Pathways : Thiazoles are known to inhibit enzymes involved in inflammatory processes.
  • Cell Signaling Modulation : The trifluoromethyl group may enhance interaction with cellular receptors or proteins involved in signaling pathways related to inflammation and cancer progression.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 2-methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid?

The compound is typically synthesized via cyclization of thiazole precursors under acidic or basic conditions, followed by trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. Industrial routes emphasize high-yield protocols with catalysts (e.g., BF₃·Et₂O) and controlled environments. Purification often involves HPLC to ensure >95% purity . For derivatives, hydrolysis of ester intermediates (e.g., ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate) under basic conditions (t-BuOK/H₂O) is a key step .

Advanced Synthesis: How can reaction conditions be optimized to minimize side products during trifluoromethylation?

Side reactions during trifluoromethylation often arise from reagent instability or competing pathways. Optimization includes:

  • Temperature control : Maintaining 0–25°C to prevent thermal decomposition.
  • Catalyst selection : Using Cu(I) or Pd-based catalysts to enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
    Characterization of intermediates via NMR and mass spectrometry is critical to track side products .

Biological Activity: What experimental designs are recommended for evaluating enzyme inhibition potential?

In vitro enzyme assays (e.g., kinase or protease inhibition) should include:

  • Positive/Negative controls : Known inhibitors and DMSO controls.
  • Dose-response curves : Test concentrations from 0.1–100 µM.
  • Kinetic analysis : Measure IC₅₀ values using fluorometric or colorimetric substrates.
    Contradictory results across studies may stem from assay pH, ionic strength, or impurity interference, necessitating HPLC-MS validation of compound purity .

Data Contradictions: How can researchers resolve discrepancies in reported biological activities?

Discrepancies often arise from structural analogs or synthesis impurities. Strategies include:

  • Comparative NMR/HPLC : Verify compound identity against reference spectra.
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted precursors).
  • Stability studies : Assess degradation under assay conditions (e.g., light, temperature) .

Purification: What methodologies compare HPLC and recrystallization for isolating the target compound?

Method Efficiency Purity Throughput
HPLCHigh>99%Low
RecrystallizationModerate90–95%High
HPLC is preferred for analytical purity, while recrystallization (using propan-2-ol/water) suits bulk preparation. Mixed-mode columns (C18 with ion-pairing) improve separation of polar byproducts .

Structural Characterization: Which spectroscopic techniques are most effective for confirming the thiazole and trifluoromethyl groups?

  • ¹H/¹³C NMR : Thiazole protons resonate at δ 7.5–8.5 ppm; CF₃ groups show distinct ¹⁹F signals at δ -60 to -70 ppm.
  • IR Spectroscopy : C-F stretches appear at 1100–1250 cm⁻¹.
  • High-resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
    Advanced 2D NMR (e.g., HSQC, HMBC) resolves substitution patterns on the thiazole ring .

Reaction Mechanisms: How can isotope labeling elucidate the mechanism of thiazole ring formation?

¹³C-labeling at the cyclization site (e.g., carbonyl carbon) tracks ring closure via intramolecular nucleophilic attack. Kinetic isotope effects (KIEs) using deuterated precursors differentiate concerted vs. stepwise pathways .

Stability: What storage conditions prevent degradation of the compound in long-term studies?

  • Temperature : Store at -20°C in amber vials.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis.
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) to prevent aggregation.
    Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .

Alternative Routes: Are there green chemistry approaches for synthesizing this compound?

Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) and improves yields by 15–20%. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) align with green chemistry principles .

Receptor Binding: What computational methods predict interactions with biological targets?

  • Docking simulations (AutoDock Vina) : Model binding to PPAR-γ or COX-2 active sites.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
    Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kd) .

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